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Compound of Interest

Compound Name: 3-Bromopyridine-2-carboxylic Acid

Cat. No.: B021943

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance
(NMR) spectral features of 3-bromopyridine-2-carboxylic acid. Due to the limited availability
of direct experimental spectra for this specific compound in public databases, this analysis is
based on a comparative study of structurally related molecules. The presented data will aid
researchers in the identification, characterization, and quality control of 3-bromopyridine-2-
carboxylic acid and its derivatives.

Predicted *H and **C NMR Spectral Data

The chemical shifts for 3-bromopyridine-2-carboxylic acid are predicted based on the known
spectral data of analogous compounds, including 3-aminopyridine-2-carboxylic acid, 3-
bromopyridine, and various other substituted pyridine-2-carboxylic acids. The electronegativity
of the bromine atom and the carboxylic acid group, along with the electronic effects within the
pyridine ring, are the primary factors influencing the predicted chemical shifts.

Table 1: Predicted *H NMR Chemical Shifts for 3-Bromopyridine-2-carboxylic Acid
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Predicted Coupling
Proton Chemical Shift  Multiplicity Constant (J, Notes
(6, ppm) Hz)
Downfield shift
due to proximity
J_H4-H5 = 7.5- to the carboxylic
H-4 8.20 - 8.40 dd 8.5, J H4-H6 = acid and
1.5-2.0 deshielding by
the nitrogen
atom.
3 H5-HA =75 Influenced by |
H-5 7.40 - 7.60 dd 8.5,J H5-H6 = both the bromine
455 at C3 and the
adjacent protons.
Most downfield
aromatic proton
J H6-H5 = 4.5- due to the strong
H-6 8.60 - 8.80 dd 5.5,J H6-H4 = deshielding
1.5-2.0 effect of the
adjacent nitrogen
atom.
Broad singlet,
chemical shift is
COOH 10.0-13.0 brs - highly dependent

on solvent and

concentration.

dd: doublet of doublets, br s: broad singlet

Table 2: Predicted 3C NMR Chemical Shifts for 3-Bromopyridine-2-carboxylic Acid

© 2025 BenchChem. All rights reserved.

2/7

Tech Support


https://www.benchchem.com/product/b021943?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Predicted Chemical Shift

Carbon Notes
(3, ppm)
Carboxylic acid carbon,
C-2 165.0 - 170.0 expected to be significantly
downfield.
Carbon bearing the bromine
C-3 120.0-125.0
atom.
Deshielded by the adjacent
C-4 140.0 - 145.0 nitrogen and carboxylic acid
group.
Influenced by the adjacent
C-5 125.0-130.0 ] ]
bromine and nitrogen atoms.
Most downfield aromatic
C-6 150.0 - 155.0 carbon due to direct
attachment to nitrogen.
Carbonyl carbon of the
COOH 168.0-172.0

carboxylic acid.

Comparative Spectral Data of Related Compounds

To support the predicted values, the experimental NMR data for several structurally similar

compounds are presented below. These comparisons highlight the expected influence of the

bromine and carboxylic acid substituents on the pyridine ring.

Table 3: *H NMR Chemical Shift Comparison of Related Pyridine Derivatives
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Compound H-4 (ppm) H-5 (ppm) H-6 (ppm) Solvent
3-Bromopyridine-
2-carboxylic acid  8.20 - 8.40 7.40 - 7.60 8.60 - 8.80 DMSO-ds
(Predicted)
3-Aminopyridine-  7.65 (d, J=2.1 7.20 (d, J=2.1

) ) - DMSO-ds
2-carboxylic acid  Hz) Hz)
3-Bromopyridine 8.18 (ddd) 7.72 (ddd) 8.79 (dd) DMSO
4-Bromopyridine- B

- 7.90 (d) 8.55 (s) Not specified

2-carboxylic acid

Table 4: 13C NMR Chemical Shift Comparison of Related Pyridine Derivatives

C-2
(ppm)

Compo
und

c-3
(ppm)

C-4
(ppm)

C-5
(ppm)

C-6
(ppm)

COOH
(ppm)

Solvent

3-
Bromopy

ridine-2-
165.0 -

carboxyli
170.0

c acid
(Predicte
d)

120.0 -
125.0

140.0 -
145.0

125.0 -
130.0

150.0 -
155.0

168.0 -
172.0

DMSO-ds

3-Bromo-
2-

147.8
chloropyr

idine

1231

140.2

128.4

151.2

Not

specified

Experimental Protocols

Standard NMR spectroscopic techniques are employed for the analysis of pyridine carboxylic

acids.

1H NMR Spectroscopy:
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o Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a
deuterated solvent, typically DMSO-ds or CDCIs. DMSO-ds is often preferred for carboxylic
acids to ensure solubility and to observe the exchangeable carboxylic acid proton.

e Instrument: A 300 MHz or higher field NMR spectrometer.

e Parameters:

Number of scans: 16-64

o

[¢]

Relaxation delay: 1-2 seconds

[¢]

Pulse width: 30-45 degrees

[e]

Spectral width: 0-15 ppm

o Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

13C NMR Spectroscopy:

o Sample Preparation: 20-50 mg of the compound dissolved in 0.5-0.7 mL of a deuterated
solvent.

e Instrument: A 75 MHz or higher field NMR spectrometer.

e Parameters:

o

Proton-decoupled experiment.

[¢]

Number of scans: 1024-4096 (due to the low natural abundance of 13C).

[¢]

Relaxation delay: 2-5 seconds.

[e]

Spectral width: 0-200 ppm.

o Reference: TMS at 0.00 ppm or the solvent carbon signals.

Logical Workflow for Spectral Analysis
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The following diagram illustrates the logical workflow for the NMR spectral analysis of 3-
bromopyridine-2-carboxylic acid.
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NMR Spectral Analysis Workflow

This comprehensive guide, based on predictive analysis and comparison with known
compounds, serves as a valuable resource for the spectral characterization of 3-
bromopyridine-2-carboxylic acid. Researchers are encouraged to acquire experimental data
for this compound to further validate and refine these predictions.

¢ To cite this document: BenchChem. [NMR Spectral Analysis of 3-Bromopyridine-2-carboxylic
Acid: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b021943#3-bromopyridine-2-carboxylic-acid-nmr-
spectral-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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